JWH 073 N-butanoic acid metabolite-d5

Beschreibung

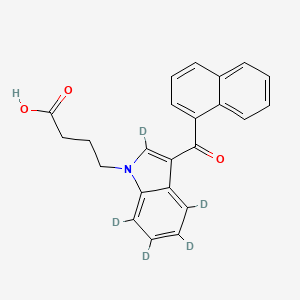

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYKVLRMJAKGU-SSSCKAOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016342 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-50-5 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to JWH 073 N-butanoic acid metabolite-d5: Application in Bioanalytical Quantification

This technical guide provides a comprehensive overview of JWH 073 N-butanoic acid metabolite-d5, a critical analytical tool for researchers, forensic toxicologists, and drug development professionals. We will delve into the metabolic origins of its unlabeled analogue, the rationale for its use as an internal standard, and detailed methodologies for its application in quantitative analysis.

Introduction: The Rise of Synthetic Cannabinoids and the Need for Reliable Detection

JWH 073 is a synthetic cannabinoid from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] It has been identified in herbal smoking mixtures and is a controlled substance in many jurisdictions.[1][2] Understanding the metabolism of these synthetic cannabinoids is paramount for forensic and clinical toxicology to confirm exposure, as the parent compounds are often rapidly metabolized and not detectable in biological samples.[3][4]

The primary metabolic pathway for JWH 073 involves oxidative metabolism (Phase I) of its N-butyl side chain, leading to the formation of various hydroxylated and carboxylated metabolites.[4] One of the major urinary metabolites is JWH 073 N-butanoic acid, formed by the carboxylation of the N-alkyl chain.[5][6] In urine, this metabolite is often found in a conjugated form, primarily as a glucuronide.[4][5]

JWH 073 N-butanoic acid metabolite-d5: The Ideal Internal Standard

Accurate quantification of JWH 073 N-butanoic acid in complex biological matrices like urine and blood is challenging due to matrix effects, variations in extraction efficiency, and instrument response. To overcome these challenges, a stable isotope-labeled internal standard is employed in a technique known as isotope dilution mass spectrometry. JWH 073 N-butanoic acid metabolite-d5 is the deuterated analogue of the target analyte and serves as the ideal internal standard for its quantification.[2][6][7]

Why Deuterated Standards are Essential:

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[8] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[8][9] Because they have nearly identical physicochemical properties, the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[8][10] By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[8][11] This allows for a highly accurate and precise calculation of the analyte concentration based on the ratio of the analyte's signal to that of the internal standard.

Chemical and Physical Properties

A comparative summary of the key properties of JWH 073 N-butanoic acid metabolite and its deuterated internal standard is presented below.

| Property | JWH 073 N-butanoic acid metabolite | JWH 073 N-butanoic acid metabolite-d5 |

| IUPAC Name | 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid[12] | 4-(3-(1-naphthoyl)-1H-indol-1-yl)-2,4,5,6,7-d5-butanoic acid[7] |

| CAS Number | 1307803-52-6[5][12][13] | 1320363-50-5[7] |

| Molecular Formula | C23H19NO3[12][13] | C23H14D5NO3[7] |

| Molecular Weight | 357.4 g/mol [12][13] | 362.4 g/mol [7] |

Metabolic Pathway of JWH 073

The metabolism of JWH 073 primarily occurs in two phases. Phase I involves the enzymatic modification of the parent compound, often through oxidation, to introduce or expose functional groups. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body.[4]

The formation of JWH 073 N-butanoic acid is a key Phase I metabolic step. The following diagram illustrates this simplified metabolic pathway.

Caption: Simplified metabolic pathway of JWH 073 to its N-butanoic acid metabolite and subsequent glucuronidation.

Analytical Workflow for Quantification

The quantification of JWH 073 N-butanoic acid metabolite in biological samples typically involves a multi-step process designed to isolate the analyte from the complex matrix and prepare it for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram outlines a typical experimental workflow.

Caption: A standard workflow for the quantification of JWH 073 N-butanoic acid metabolite using a deuterated internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the analysis of JWH 073 N-butanoic acid metabolite in a urine sample. This protocol is a composite of methodologies described in the literature and should be optimized and validated for specific laboratory conditions.[2][14]

1. Sample Preparation

-

a. Aliquoting: Pipette 1 mL of the urine sample into a clean centrifuge tube.

-

b. Internal Standard Spiking: Add a known concentration of JWH 073 N-butanoic acid metabolite-d5 in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.[2][6]

-

c. Enzymatic Hydrolysis: To cleave the glucuronide conjugates, add a buffer solution (e.g., acetate buffer, pH 5.0) and a solution of β-glucuronidase. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-3 hours).[2] This step is crucial as a significant portion of the metabolite is excreted in a conjugated form.[4][5]

-

d. pH Adjustment: After hydrolysis, adjust the pH of the sample to acidic conditions (e.g., pH 3.5-4.5) using an acid like acetic acid.[2] This protonates the carboxylic acid group, making it more amenable to extraction into an organic solvent.

-

e. Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[2] Vortex or mix thoroughly to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase. Centrifuge to separate the layers.

-

f. Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

g. Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

a. Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a suitable analytical column (e.g., a C18 column). The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[4]

-

b. Mass Spectrometric Detection: The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. This highly selective detection method minimizes interferences from other compounds in the matrix.

3. Data Analysis and Quantification

-

A calibration curve is generated by analyzing calibrators containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve based on their measured peak area ratios.

Conclusion

JWH 073 N-butanoic acid metabolite-d5 is an indispensable tool for the accurate and reliable quantification of JWH 073 exposure in forensic and clinical settings. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the inherent challenges of analyzing analytes in complex biological matrices. The protocols and principles outlined in this guide serve as a foundation for the development and validation of sensitive and specific analytical methods for the detection of synthetic cannabinoid metabolites.

References

-

Hädener, M., et al. (2014). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). JWH-073. Retrieved from [Link]

-

Griggs, D. A., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 585-594. Retrieved from [Link]

-

Erol, Ö., & Koc, S. (2015). Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases. Forensic Science International, 256, 7-13. Retrieved from [Link]

-

Chimalakonda, K. C., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 40(8), 1479-1487. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). JWH 073 N-butanoic acid metabolite. PubChem Compound Database. Retrieved from [Link]

-

Huestis, M. A., et al. (2012). Prevalence of Synthetic Cannabinoids in U.S. Athletes: Initial Findings. Journal of Analytical Toxicology, 36(7), 441-446. Retrieved from [Link]

-

Moran, C. L., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(11), 4228-4236. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Odo, B. U., & Ezea, S. C. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 303-313. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. caymanchem.com [caymanchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. JWH 073 N-butanoic acid metabolite | C23H19NO3 | CID 53394457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to JWH 073 N-butanoic acid metabolite-d5

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of JWH 073 N-butanoic acid metabolite-d5, a critical analytical reference material. We will explore its physicochemical properties, its essential role in the bioanalytical quantification of synthetic cannabinoid exposure, and a validated workflow for its application. This document is structured to provide not just procedural steps, but the scientific rationale underpinning those protocols, ensuring a robust and reliable application in a research or forensic setting.

Section 1: Introduction to JWH 073 and the Imperative for a Deuterated Internal Standard

JWH 073 is a synthetic cannabinoid from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its abuse as a component of "Spice" or "K2" herbal incense mixtures has necessitated the development of sensitive and specific analytical methods for its detection in biological matrices to serve clinical and forensic toxicology.[2]

Like many xenobiotics, JWH 073 undergoes extensive Phase I and Phase II metabolism in the body, meaning the parent compound is rarely detected in urine.[3][4] Instead, toxicologists target its metabolic products. The N-butanoic acid metabolite, formed by oxidation of the N-alkyl chain, is a major urinary metabolite and thus a key biomarker for confirming JWH 073 intake.[5][6]

Accurate quantification of this biomarker is paramount and is best achieved through isotope dilution mass spectrometry. This technique requires a stable isotope-labeled internal standard (SIL-IS). JWH 073 N-butanoic acid metabolite-d5 is designed for this exact purpose.[5] By incorporating five deuterium atoms, it is chemically identical to the target analyte but has a distinct, heavier mass. This property is the cornerstone of its function, allowing it to correct for variations in sample preparation and matrix-induced signal suppression or enhancement during analysis, thereby ensuring the highest level of accuracy and precision.

Section 2: Physicochemical Properties and Metabolic Context

A thorough understanding of the reference material's properties is fundamental to its correct use.

Core Chemical Data

The essential properties of JWH 073 N-butanoic acid metabolite-d5 are summarized below. This data is critical for preparing standards, understanding solubility, and ensuring long-term stability.

| Property | Value | Source |

| Chemical Name | 4-[3-(naphthalene-1-carbonyl)indol-1-yl-d5]butanoic acid | Cayman Chemical |

| CAS Number | 1320363-50-5 | [5] |

| Molecular Formula | C23H14D5NO3 | [5] |

| Formula Weight | 362.4 g/mol | [5] |

| Purity | ≥99% deuterated forms (d1-d5) | [5] |

| Formulation | Typically a solution in methanol or acetonitrile | [5] |

| Solubility | Soluble in DMF (10 mg/ml) and DMSO | [5] |

| Storage | -20°C | Cayman Chemical |

Note: The non-deuterated form has a molecular weight of 357.4 g/mol and CAS number 1307803-52-6.[7]

Metabolic Pathway of JWH 073

The formation of the N-butanoic acid metabolite is a multi-step enzymatic process. Understanding this pathway provides the biological rationale for targeting this specific analyte. The parent compound, JWH 073, undergoes Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[3] This involves hydroxylation of the N-butyl side chain, followed by oxidation to form the carboxylic acid. This metabolite is then often conjugated with glucuronic acid (a Phase II reaction) to increase its water solubility and facilitate excretion in urine.[3][6]

Caption: Metabolic activation of JWH 073 to its primary urinary metabolites.

Section 3: A Validated Bioanalytical Workflow

This section details a robust and self-validating protocol for the quantification of JWH 073 N-butanoic acid metabolite in urine using the d5-labeled internal standard.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data analysis. Each stage is designed to ensure maximum recovery, removal of interferences, and accurate measurement.

Caption: High-level workflow for quantifying JWH 073 metabolite in urine.

Detailed Experimental Protocol

Objective: To accurately quantify JWH 073 N-butanoic acid metabolite in human urine.

1. Sample Preparation - Hydrolysis and Extraction:

-

Rationale: The target metabolite is primarily excreted as a glucuronide conjugate.[6] Enzymatic hydrolysis is a critical step to cleave this conjugate, releasing the free metabolite for extraction and analysis. Failure to hydrolyze will result in a significant underestimation of exposure.

-

Procedure:

-

Pipette 1 mL of urine into a labeled glass culture tube.

-

Add the internal standard, JWH 073 N-butanoic acid metabolite-d5, to each sample, calibrator, and control to a final concentration of 10 ng/mL.

-

Add 1 mL of a β-glucuronidase enzyme solution prepared in an acetate buffer (pH 5.0).[8]

-

Vortex briefly and incubate the samples in a water bath at 60°C for 3 hours.[8]

-

Allow samples to cool to room temperature.

-

2. Sample Clean-up - Solid Phase Extraction (SPE):

-

Rationale: Urine is a complex matrix containing numerous interfering substances. SPE is a highly effective technique for isolating the analytes of interest from these interferences, reducing matrix effects and improving signal-to-noise in the subsequent LC-MS/MS analysis. A mixed-mode or polymeric reversed-phase sorbent (like Waters Oasis HLB) is often chosen for its ability to retain a broad range of compounds.[9]

-

Procedure (using a generic polymeric SPE cartridge):

-

Condition: Wash the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.

-

Load: Apply the hydrolyzed sample to the conditioned cartridge. Allow the sample to pass through slowly (1-2 mL/min).

-

Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard from the cartridge with 2 mL of methanol or acetonitrile.

-

Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[11] Vortex to ensure complete dissolution.

-

LC-MS/MS Instrumental Analysis

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the ultimate in selectivity and sensitivity for this application.[2][12] The liquid chromatograph separates the target analyte from other compounds in the extract, while the tandem mass spectrometer provides unambiguous identification and quantification based on specific mass-to-charge (m/z) transitions (precursor ion to product ion).

-

Typical LC Parameters:

Parameter Typical Value Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[10] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 - 0.6 mL/min[13] Gradient A suitable gradient starting at ~95% A, ramping to 95% B Injection Volume 5 µL[13] | Column Temp | 50°C[10] |

-

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative. Based on published methods for the carboxylated metabolite, positive mode is effective.[13]

-

Rationale for MRM Transitions: For quantification, at least two transitions (one quantifier, one qualifier) are monitored for both the analyte and the internal standard. This ensures identity confirmation and accurate measurement. The precursor ion ([M+H]+) for the d5-internal standard will be 5 Daltons higher than the native analyte. The product ions (fragments) are often identical or very similar as the deuterium labels are typically on a stable part of the molecule not involved in fragmentation.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| JWH 073 N-butanoic acid | 358.1 | 155.0 | 127.0 | ~30 / ~45 |

| JWH 073 N-butanoic acid-d5 (IS) | 363.1 | 155.0 | 127.0 | ~30 / ~45 |

| Note: The specific m/z values and collision energies are instrument-dependent and must be optimized empirically. The values presented are representative based on published literature for similar compounds.[8][13] |

Section 4: Data Interpretation and System Validation

The use of the d5-internal standard is central to data processing. A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the calibrators. The concentration of the unknown samples is then calculated from this regression line.

To ensure the trustworthiness of the entire system, the method must be validated according to established guidelines (e.g., SWGTOX). Key validation parameters include:

-

Linearity: Demonstrating a proportional response over the intended analytical range (e.g., 0.1 - 50 ng/mL).[2]

-

Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentrations, with results typically required to be within ±15-20% of the target value.[2]

-

Selectivity: Ensuring no interference from endogenous matrix components or other common drugs.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and accurately quantified, respectively.[2][9]

-

Matrix Effect: Evaluating the degree of ion suppression or enhancement caused by the biological matrix. The d5-internal standard is specifically designed to compensate for this effect.

Conclusion

JWH 073 N-butanoic acid metabolite-d5 is an indispensable tool for the accurate and reliable quantification of JWH 073 exposure. Its role as a stable isotope-labeled internal standard allows for the application of the gold-standard isotope dilution LC-MS/MS technique. By compensating for analytical variability, it ensures that the generated data is robust, defensible, and fit for purpose in both clinical and forensic applications. The protocols and principles outlined in this guide provide the foundation for developing and implementing a self-validating system for the monitoring of this important synthetic cannabinoid metabolite.

References

-

Hädener, M., et al. (2015). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. Journal of Analytical Toxicology, 39(8), 607–614. Retrieved from [Link]

-

Chimalakonda, K. C., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 40(9), 1845–1853. Retrieved from [Link]

-

Moran, C. L., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(11), 4228–4236. Retrieved from [Link]

-

Koc, S., et al. (2015). Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases. Forensic Science International, 256, 71–76. Retrieved from [Link]

-

Li, X., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2596. Retrieved from [Link]

-

Restek Corporation. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Chromtech. Retrieved from [Link]

-

Wikipedia. (n.d.). JWH-073. Retrieved from [Link]

-

Uchiyama, N., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1–22. Retrieved from [Link]

-

Hložek, T., et al. (2018). Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Frontiers in Psychiatry, 9, 305. Retrieved from [Link]

-

Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 109. Retrieved from [Link]

-

Noble, C., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 617–626. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). JWH 073 N-butanoic acid metabolite. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. JWH 073 N-butanoic acid metabolite | C23H19NO3 | CID 53394457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromtech.net.au [chromtech.net.au]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]

- 12. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Certificate of Analysis for JWH 073 N-butanoic acid metabolite-d5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Synthetic Cannabinoid Metabolites

The proliferation of synthetic cannabinoids (SCs) presents a persistent challenge for clinical and forensic toxicology.[1][2] These substances, often found in herbal mixtures colloquially known as "Spice" or "K2," are designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) but are frequently more potent and unpredictable.[2][3] JWH 073 is one such synthetic cannabinoid, a potent agonist of the cannabinoid receptors (CB1 and CB2).[4][5]

For toxicological analysis, the detection of parent compounds is often insufficient due to rapid and extensive metabolism in the body.[1] Instead, analytical methods target key metabolites excreted in urine. The JWH 073 N-butanoic acid metabolite, formed by the carboxylation of the N-alkyl chain, is a recognized urinary biomarker of JWH 073 exposure.[4] In biological samples, this metabolite is predominantly found in its glucuronidated form, requiring a hydrolysis step for effective detection.[4][5]

Accurate and defensible quantification of this metabolite is paramount, and this is achieved through the use of stable isotope-labeled internal standards (SIL-IS), such as JWH 073 N-butanoic acid metabolite-d5.[6] This guide deconstructs the critical information contained within the Certificate of Analysis (CoA) for this certified reference material and provides a comprehensive overview of its application in a validated analytical workflow.

Deconstructing the Certificate of Analysis: The Foundation of Analytical Trust

A Certificate of Analysis is not merely a product specification sheet; it is a legally and scientifically binding document that guarantees the identity, purity, and concentration of a certified reference material. Understanding its components is fundamental to ensuring the integrity of every subsequent measurement.

Table 1: Representative Certificate of Analysis for JWH 073 N-butanoic acid metabolite-d5

| Parameter | Specification | Significance for the Application Scientist |

| Product Name | JWH 073 N-butanoic acid metabolite-d5 | Unambiguously identifies the analyte as the deuterated (d5) form of the target metabolite. |

| CAS Number | 1320363-50-5 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring precise compound identification across different databases and publications.[6] |

| Molecular Formula | C₂₃H₁₄D₅NO₃ | Confirms the elemental composition and the incorporation of five deuterium atoms. |

| Formula Weight | 362.4 g/mol | The molecular weight calculated based on the specific isotopic composition. Used for preparing solutions of known molarity. |

| Purity (Chemical) | ≥98% | Indicates the percentage of the material that is the specified compound. High chemical purity is essential to prevent interference from impurities during analysis. |

| Isotopic Enrichment | ≥99% deuterated forms (d₀-d₅) | This is a critical parameter. It specifies that at least 99% of the molecules contain one or more deuterium atoms, minimizing the contribution of the unlabeled (d₀) species which would interfere with the quantification of the native analyte.[6] |

| Supplied As | A solution in acetonitrile (e.g., 100 µg/mL) | Certified reference materials are often supplied in a high-purity solvent at a precisely known concentration. This serves as the primary stock for preparing internal standard working solutions.[3] |

| Concentration Uncertainty | e.g., ± X µg/mL | The uncertainty value, determined through rigorous gravimetric and analytical characterization, is crucial for establishing the overall uncertainty budget of the entire analytical method. |

| Storage Conditions | -20°C | Specifies the required storage temperature to ensure the long-term stability of the compound and the integrity of its certified concentration. |

The Scientific Rationale: The Imperative of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly when analyzing analytes in complex biological matrices like urine or plasma, the use of a SIL-IS is the gold standard.[7][8] Its function is to provide a self-validating system that corrects for procedural and matrix-induced variations that are otherwise uncontrollable.[9]

Core Principles of Isotopic Dilution Mass Spectrometry:

-

Chemical and Physical Equivalence: The deuterated standard is chemically identical to the native analyte.[7] This ensures it behaves in the same manner during every step of the analytical process, including enzymatic hydrolysis, liquid-liquid extraction, and chromatographic separation (co-elution).[10]

-

Mass-Based Distinction: The incorporation of deuterium atoms (heavy isotopes of hydrogen) results in a compound with a higher molecular weight. This mass difference allows the mass spectrometer to detect and distinguish the analyte and the internal standard simultaneously.[9][11]

-

Correction for Variability: Any loss of analyte during sample preparation will be mirrored by an equivalent proportional loss of the internal standard.[7] Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer's source will be matched by the internal standard.[8][10]

The ultimate measurement is not the absolute response of the analyte, but the ratio of the analyte's response to the internal standard's response. This ratio remains stable and proportional to the analyte's concentration, even when absolute signal intensities fluctuate.

Caption: The role of the d5-internal standard (IS) in mitigating analytical variability.

Application in Practice: A Validated LC-MS/MS Workflow

The following protocol outlines a robust and validated method for the quantification of JWH 073 N-butanoic acid metabolite in urine, leveraging the JWH 073 N-butanoic acid metabolite-d5 internal standard. This protocol is synthesized from established methodologies in the field.[1][12][13]

Experimental Protocol

1. Preparation of Standards and Reagents:

-

Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of the native JWH 073 N-butanoic acid metabolite reference standard. Typical ranges may span from 0.5 to 200 ng/mL.[13]

-

Internal Standard (IS) Working Solution: Using the certified solution of JWH 073 N-butanoic acid metabolite-d5, prepare a working solution in a suitable solvent (e.g., methanol) at a fixed concentration (e.g., 50 ng/mL).

2. Sample Preparation and Extraction:

-

Aliquot: Transfer a 0.5 mL aliquot of each urine sample, calibrator, and quality control sample into a labeled 2 mL microcentrifuge tube.

-

Internal Standard Spiking: This is the most critical step for quantitation. Add a precise volume (e.g., 20 µL) of the IS working solution to every tube (except for "double blank" samples). Vortex briefly. Adding the IS at the beginning ensures it undergoes all subsequent steps alongside the native analyte.[11]

-

Enzymatic Hydrolysis: Add 0.5 mL of a β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5). Incubate the samples at an elevated temperature (e.g., 60°C) for 1-2 hours to cleave the glucuronide moiety.[1][13]

-

pH Adjustment: Allow samples to cool. Adjust the pH to approximately 3.5 by adding 0.5 mL of 20% acetic acid.[13] This protonates the carboxylic acid group, making it more amenable to extraction into an organic solvent.

-

Liquid-Liquid Extraction (LLE): Add 1.5 mL of an organic extraction solvent (e.g., a 70:30 mixture of 1-chlorobutane:isopropanol).[13]

-

Mix and Centrifuge: Mix thoroughly on a rotator for 15 minutes. Centrifuge at high speed (e.g., 4200 RPM) for 5 minutes to separate the aqueous and organic layers.[13]

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[13]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.[13]

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is required.

-

Table 2: Example LC-MS/MS Conditions

Parameter Condition Rationale LC Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) Provides reversed-phase retention necessary to separate the analyte from polar matrix components. Biphenyl phases can offer unique selectivity for aromatic compounds.[12] Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to ensure analyte protonation for positive ion mode ESI. Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Organic solvent for eluting the analyte from the column. Flow Rate 0.5 mL/min A typical flow rate for analytical scale columns.[12] Gradient e.g., Start at 30% B, ramp to 95% B over 5 min, hold, re-equilibrate A gradient elution is necessary to effectively elute the analyte while separating it from other matrix components. Ionization Mode Electrospray Ionization, Positive (ESI+) This mode is effective for protonating the nitrogen on the indole ring, creating a positively charged precursor ion. | Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

-

Table 3: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Function JWH 073 N-butanoic acid 358.1 155.1 Quantifier JWH 073 N-butanoic acid 358.1 127.3 Qualifier | JWH 073 N-butanoic acid-d5 | 363.1 | 155.1 | Internal Standard |

Note: The precursor ion for the d5-IS is 5 Daltons higher than the native analyte. The fragmentation can lead to a common product ion (if the deuterium atoms are not on that fragment) or a shifted product ion. Monitoring a specific transition for the IS is key.[12]

Caption: Comprehensive LC-MS/MS workflow for quantitative analysis.

Conclusion

The JWH 073 N-butanoic acid metabolite-d5 is more than a chemical reagent; it is an indispensable tool for achieving accuracy and precision in modern analytical toxicology. Its Certificate of Analysis provides the foundational data that underpins the entire validation process. By acting as a stable, reliable internal reference, this deuterated standard allows researchers and forensic scientists to navigate the complexities of biological matrices, correct for inevitable experimental variations, and produce data that is both scientifically sound and legally defensible. A thorough understanding and correct application of this certified reference material are essential for any laboratory involved in the detection and quantification of synthetic cannabinoids.

References

-

LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine . Chromtech. [Link]

-

JWH-073 Certified Solution Standard . Cerilliant. [Link]

-

New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites . Jefferson Digital Commons. [Link]

-

JWH 073 N-butanoic acid metabolite-d5 . Biotech Hub Africa. [Link]

-

A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS . Oxford Academic, Journal of Analytical Toxicology. [Link]

-

Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine . ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.. [Link]

-

Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry . PubMed. [Link]

-

Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry . MDPI. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research. [Link]

-

Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles . Annex Publishers. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? . Acme Archives. [Link]

-

Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications . Spectroscopy Online. [Link]

-

A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples . PubMed Central. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.. [Link]

Sources

- 1. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. JWH-073 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. texilajournal.com [texilajournal.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chromtech.net.au [chromtech.net.au]

- 13. academic.oup.com [academic.oup.com]

The Metabolic Journey of a Synthetic Cannabinoid: A Technical Guide to the Bioactivation of JWH-073 to its N-Butanoic Acid Metabolite

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of JWH-073, a prominent first-generation synthetic cannabinoid, focusing on its biotransformation to the analytically significant N-butanoic acid metabolite. This document is intended for researchers, toxicologists, and drug development professionals, offering a detailed narrative on the enzymatic cascade responsible for this conversion, validated analytical methodologies for its detection, and the underlying scientific principles guiding these experimental choices. We will dissect the multi-step enzymatic process, from initial cytochrome P450-mediated hydroxylation to subsequent oxidation, and provide comprehensive, field-proven protocols for both in vitro metabolic studies and the robust quantification of the target metabolite in biological matrices.

Introduction: The Significance of Metabolite Tracking for Synthetic Cannabinoids

JWH-073, or (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone, is a synthetic cannabinoid receptor agonist that has been widely identified in herbal incense products marketed as "legal highs."[1] Unlike classical cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), synthetic cannabinoids like JWH-073 undergo extensive and rapid metabolism in the human body. Consequently, the parent compound is often found at very low or undetectable concentrations in urine samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[2][3]

The N-butanoic acid metabolite of JWH-073 is a major urinary biomarker, prized for its longer detection window compared to the parent compound or intermediate hydroxylated metabolites.[4] Understanding the precise pathway to its formation is not merely an academic exercise; it is fundamental to developing reliable diagnostic assays, interpreting toxicological findings, and gaining insight into the potential for bioactivation and drug-drug interactions. This guide will illuminate this critical metabolic journey, providing the scientific foundation and practical methodologies required for its rigorous study.

The Enzymatic Gauntlet: From Parent Compound to Carboxylic Acid

The conversion of JWH-073 to its N-butanoic acid metabolite is a classic example of Phase I metabolism, designed to increase the polarity of the xenobiotic to facilitate its excretion.[5][6] This process occurs primarily in the liver and involves a two-step oxidative cascade.

Step 1: ω-Hydroxylation via Cytochrome P450 Isozymes

The initial and rate-limiting step is the hydroxylation of the terminal (ω) carbon of the N-butyl side chain. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases embedded in the endoplasmic reticulum of hepatocytes.[7]

-

Causality of Reaction: The N-alkyl chain of JWH-073 presents a lipophilic site that is a prime target for CYP-mediated oxidation. The enzymatic goal is to introduce a reactive "handle"—in this case, a hydroxyl group—to the molecule. This functionalization dramatically increases the molecule's polarity and provides a site for subsequent Phase II conjugation reactions (e.g., glucuronidation).[5]

-

Key Enzymes Involved: While multiple CYP isozymes can contribute to the metabolism of synthetic cannabinoids, studies on JWH-018 (the N-pentyl analogue of JWH-073) and related compounds strongly implicate CYP2C9 and CYP1A2 as major contributors to N-alkyl chain hydroxylation. CYP3A4 is also known to be involved in the overall metabolism of many synthetic cannabinoids.[7] The specific contributions of each isozyme can be dissected in vitro using human liver microsomes (HLMs) in conjunction with isozyme-specific chemical inhibitors or recombinant enzymes.

The product of this initial step is JWH-073 N-(4-hydroxybutyl) metabolite, a crucial but often transient intermediate.

Step 2: Oxidation of the Alcohol to Carboxylic Acid

The newly formed terminal alcohol is rapidly oxidized to the corresponding carboxylic acid. This bioactivation is a two-step process, likely involving the formation of an aldehyde intermediate.

-

Alcohol to Aldehyde: The primary alcohol is first oxidized to an aldehyde.

-

Aldehyde to Carboxylic Acid: The aldehyde is then further oxidized to the stable N-butanoic acid metabolite.

-

Enzymatic Drivers: While CYPs can catalyze this second oxidation step, it is predominantly carried out by cytosolic enzymes, specifically aldehyde dehydrogenases (ALDHs) .[8][9] The ALDH superfamily is responsible for detoxifying a wide range of endogenous and exogenous aldehydes.[9] The rapid and efficient conversion of the aldehyde intermediate to the carboxylic acid is a critical detoxification step, as aldehydes are often highly reactive and cytotoxic.

The final product, JWH-073 N-butanoic acid, is then readily excreted, primarily as a glucuronide conjugate following Phase II metabolism.[2]

Diagram: JWH-073 Metabolic Pathway to N-Butanoic Acid

The following diagram, generated using Graphviz, illustrates the sequential enzymatic conversion of JWH-073.

Caption: Sequential bioactivation of JWH-073 to its N-butanoic acid metabolite.

Experimental Protocols: A Guide to Practice

The following sections provide detailed, step-by-step protocols for the study of JWH-073 metabolism. These protocols are synthesized from established methodologies and represent best practices in the field.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to qualitatively and quantitatively assess the formation of JWH-073 metabolites in a controlled in vitro environment that simulates hepatic metabolism.

Rationale for HLM Selection: HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them an ideal and cost-effective model for studying the initial oxidative metabolism of drug candidates.[10][11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

-

Prepare a 20 mM NADPH regenerating system solution in the phosphate buffer. This is critical as NADPH is a required cofactor for CYP activity.

-

Prepare a 1 mg/mL stock solution of JWH-073 in methanol or DMSO.

-

Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[12]

-

-

Incubation Reaction Setup (per 200 µL reaction):

-

In a microcentrifuge tube, combine 178 µL of phosphate buffer, 2 µL of the JWH-073 stock solution (for a final concentration of 10 µM), and 10 µL of the HLM suspension (for a final protein concentration of 1 mg/mL).

-

Prepare a negative control by omitting the NADPH regenerating system. This validates that the observed metabolism is NADPH-dependent (i.e., CYP-mediated).

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes with gentle agitation to equilibrate the temperature.[10]

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution.[11]

-

Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes) with gentle agitation.

-

Terminate the reaction at each time point by adding 200 µL of ice-cold acetonitrile.[10] This precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction tubes vigorously.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Protocol 2: Quantification of JWH-073 N-Butanoic Acid in Urine

This protocol details a robust method for the extraction and quantification of the target metabolite from a complex biological matrix, incorporating best practices for accuracy and sensitivity.

Workflow Rationale: The protocol employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration, and finally, analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior selectivity and sensitivity.

Diagram: Analytical Workflow for Urine Sample Analysis

Caption: Step-by-step workflow for the analysis of JWH-073 metabolites in urine.

Step-by-Step Methodology:

-

Sample Pre-treatment (Enzymatic Hydrolysis):

-

To a 1 mL aliquot of urine in a glass tube, add an internal standard (e.g., JWH-073 N-butanoic acid-d5) to correct for matrix effects and extraction variability.

-

Add 2 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase from Helix pomatia.[13]

-

Rationale: The majority of the carboxylic acid metabolite is excreted as a glucuronide conjugate.[2] Enzymatic hydrolysis at an optimal pH and temperature is essential to cleave this conjugate, releasing the free metabolite for extraction and accurate quantification.

-

Vortex the sample and incubate in a water bath at 65°C for 1-2 hours.[13]

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Use a polymeric strong cation-exchange SPE cartridge (e.g., 60 mg, 3 mL).

-

Rationale for Sorbent Choice: Polymeric sorbents offer robust pH stability and high binding capacity for a range of analytes. Cation-exchange provides a secondary retention mechanism for the basic indole nitrogen, enhancing selectivity. A key advantage of some polymeric cartridges is the elimination of conditioning and equilibration steps, saving time and solvent.[13]

-

Extraction Steps: a. Load: Directly load the pre-treated sample onto the SPE cartridge. b. Wash 1: Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0) to remove polar interferences.[13] c. Wash 2: Wash with 3 mL of a 75:25 mixture of acetate buffer and methanol to remove moderately polar interferences. The methanol percentage is kept low to prevent premature elution of the target analytes.[13] d. Dry: Dry the cartridge thoroughly under high vacuum or positive pressure for 10 minutes to remove all aqueous solvent, which can interfere with the subsequent elution step. e. Elute: Elute the analytes with 3 mL of 85:15 ethyl acetate:isopropyl alcohol.[14] This solvent mixture is strong enough to disrupt the hydrophobic and ionic interactions between the analytes and the sorbent.

-

-

Final Processing and Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Data Presentation and Interpretation

Analytical Method Validation

A robust analytical method requires thorough validation. The table below summarizes typical performance characteristics for an LC-MS/MS method for quantifying JWH-073 metabolites.

| Parameter | Typical Value | Rationale & Significance |

| Linearity (r²) | > 0.99 | Ensures a proportional response of the instrument to the concentration of the analyte over a defined range. |

| Limit of Detection (LOD) | 0.08 - 0.13 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[15] |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[4][15] |

| Recovery | 75 - 95% | Measures the efficiency of the extraction process by comparing the analyte response in an extracted sample to a non-extracted standard.[15] |

| Precision (%CV) | < 15% | Assesses the random error of the method; low coefficient of variation indicates high reproducibility.[15] |

LC-MS/MS Parameters

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used.

-

Rationale: The non-polar nature of JWH-073 and its metabolites makes them well-suited for retention on a C18 stationary phase, which separates compounds based on hydrophobicity.[16] Phenyl-hexyl columns can sometimes offer better selectivity and resolution from matrix interferences.[17]

-

Mobile Phase: A gradient elution using water and acetonitrile (or methanol), both containing 0.1% formic acid, is typical.[18] The formic acid aids in the protonation of the analytes in the positive ion electrospray source, enhancing signal intensity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. At least two specific precursor-to-product ion transitions are monitored for each analyte to ensure identity and specificity.

-

Conclusion

The metabolic pathway of JWH-073 to its N-butanoic acid metabolite is a well-defined, multi-step process driven primarily by hepatic CYP450 and aldehyde dehydrogenase enzymes. This terminal metabolite serves as a reliable and long-term biomarker for JWH-073 exposure. The successful identification and quantification of this metabolite hinge on a thorough understanding of its biochemistry and the application of robust analytical protocols. The methodologies detailed in this guide, from in vitro microsomal incubations to validated urine analysis workflows, provide a comprehensive framework for researchers in toxicology and drug development. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only apply these methods but also to adapt and troubleshoot them, ensuring the generation of high-quality, defensible data in the ever-evolving landscape of novel psychoactive substances.

References

-

Chimalakonda, K. C., Fleckenstein, L., Grabenauer, M., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(10), 1967–1976. [Link]

-

Moran, C. L., Le, V. H., Chimalakonda, K. C., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(11), 4228–4236. [Link]

-

Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 109. [Link]

-

Campos, B. R., Lendoiro, E., & Concheiro, M. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Scientific Reports, 13(1), 5543. [Link]

-

Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. [Link]

-

Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiological reviews, 94(1), 1-34. [Link]

-

Carlier, J., Dargan, P. I., et al. (2019). Since the emergence of ‘first generation’ SCRAs, such as JWH-018... ResearchGate. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

-

Hädener, M., Sempio, C., et al. (2019). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. Journal of Analytical Toxicology, 43(1), 25-33. [Link]

-

Øiestad, E. L., Johansen, U., et al. (2017). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 5(4), 31. [Link]

-

Luo, X., Reiter, M. A., & d’Espaux, L. (2019). The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems. Metabolites, 9(9), 175. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]

-

Nagae, M., & Tsuchida, K. (2021). Preparation of mouse liver microsome. Glycoscience Protocols (GlycoPODv2). [Link]

-

Koc, I., et al. (2015). Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases. Forensic Science International, 256, 57-64. [Link]

-

Cooper, Z. D., et al. (2018). Methodology for controlled administration of smoked synthetic cannabinoids JWH-018 and JWH-073. ResearchGate. [Link]

-

El-Giar, E. M., et al. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International, 29(4), 18-27. [Link]

-

Lee, D., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). Toxics, 11(6), 532. [Link]

-

Chimalakonda, K. C., et al. (2011). Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. Analytical and bioanalytical chemistry, 401(4), 1219-1228. [Link]

-

Wikipedia contributors. (2024). Psilocybin. Wikipedia. [Link]

-

Li, F., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2596. [Link]

-

Jackson, B., et al. (2015). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 67(4), 853-910. [Link]

-

Gilson, Inc. (n.d.). Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX-274 ASPEC™ System. Solve Scientific. [Link]

Sources

- 1. annexpublishers.com [annexpublishers.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. oyc.co.jp [oyc.co.jp]

- 12. mercell.com [mercell.com]

- 13. unitedchem.com [unitedchem.com]

- 14. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Pharmacokinetics of JWH-073 and its Metabolites

Foreword: The clandestine nature of synthetic cannabinoid research, driven by public health crises rather than traditional pharmaceutical development, presents unique challenges in compiling a comprehensive pharmacokinetic profile. This guide synthesizes available preclinical and forensic data to provide a robust framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of JWH-073. It is intended for researchers, toxicologists, and drug development professionals who require a deep technical understanding of this potent aminoalkylindole.

Introduction to JWH-073: A Second-Generation Synthetic Cannabinoid

JWH-073 ((1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone) is a synthetic cannabinoid from the naphthoylindole family.[1][2] Like its more widely known predecessor, JWH-018, it was originally synthesized by Dr. John W. Huffman for research into the endocannabinoid system.[2] JWH-073 emerged as a popular alternative in illicit "herbal incense" products like "K2" or "Spice" after JWH-018 was scheduled, largely due to its potent psychoactive effects and its ability to evade standard drug screening tests.[1][3]

Structurally, JWH-073 is an analog of JWH-018, differing only by a butyl side chain instead of a pentyl chain. This seemingly minor alteration has significant implications for its pharmacokinetic profile and duration of action. Understanding its metabolic fate is critical, not only for detection in forensic and clinical settings but also for comprehending its complex toxicology, which is shaped by its pharmacologically active metabolites.

Core Pharmacology: Mechanism of Action

JWH-073 functions as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[2] It exhibits a higher binding affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for the compound's psychoactive effects.[2][3] Its affinity for CB1 receptors is approximately four to five times greater than that of Δ⁹-THC, the primary psychoactive component of cannabis.[2][3] This high-affinity interaction is the basis for its potent, cannabis-like effects, which include altered perception, mood, and tachycardia.[4]

A crucial aspect of JWH-073's pharmacology, distinguishing it from Δ⁹-THC, is that its primary metabolites are not merely inactive byproducts. Instead, they often retain significant affinity and agonist activity at cannabinoid receptors, a phenomenon that likely contributes to the prolonged and often severe toxicological profile observed in users.[5][6]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of JWH-073 is characterized by rapid absorption when smoked, extensive metabolism, and a potentially long terminal half-life due to its lipophilic nature.

Absorption

The primary route of administration for JWH-073 is inhalation via smoking herbal blends. This route ensures rapid absorption into the systemic circulation, with an onset of psychoactive effects reported within minutes, similar to smoking cannabis.

Distribution

As a highly lipophilic compound, JWH-073 is expected to readily cross the blood-brain barrier to exert its effects on the central nervous system.[3] This lipophilicity also suggests distribution into adipose tissue, which can act as a reservoir, leading to a prolonged terminal elimination half-life and extended detection windows for its metabolites. While specific data for JWH-073 is scarce, related synthetic cannabinoids have been detected in serum up to 120 days after cessation of use, suggesting a terminal half-life that could extend for weeks.[6]

Metabolism (See Section 4.0 for Detailed Pathways)

Metabolism is the most critical phase of JWH-073's disposition. It undergoes extensive Phase I (oxidative) and Phase II (conjugative) biotransformation, to the extent that the parent compound is rarely, if ever, detected in urine samples.[6][7] The primary sites of metabolism are the liver and, to a lesser extent, the intestines.[1]

Excretion

The hydroxylated and carboxylated metabolites of JWH-073 are primarily excreted in the urine after conjugation with glucuronic acid.[1][4] This process increases their water solubility, facilitating renal clearance.

Quantitative Pharmacokinetic Parameters

Detailed human pharmacokinetic data for JWH-073 are not available in the peer-reviewed literature. However, preclinical studies in rats provide some insight.

| Parameter | Value (in Rats) | Source |

| Route of Administration | Subcutaneous (s.c.) | [3] |

| Dose | 0.5 mg/kg | [3] |

| Time to Peak Serum Conc. (Tmax) | 4 hours | [3] |

| Peak Serum Concentration (Cmax) | 1.84 ± 0.06 ng/mL | [3] |

| Detection Window in Serum | > 24 hours | [3] |

Table 1: Pharmacokinetic parameters of JWH-073 in rats following subcutaneous administration.

The slow absorption profile observed in the rat study (Tmax of 4 hours) is likely due to the subcutaneous route of administration.[3] In humans, inhalation would result in a much more rapid peak concentration. One study noted that JWH-073 has a prolonged half-life compared to JWH-018, which may contribute to its extended effects.[6][8]

In-Depth Metabolic Pathways

The metabolism of JWH-073 is a two-phase process designed to convert the lipophilic parent drug into water-soluble, excretable metabolites.

Phase I: Oxidative Metabolism

Phase I metabolism involves the addition of functional groups, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[1] While direct studies on JWH-073 are limited, extensive research on the closely related JWH-018 indicates that CYP2C9 and CYP1A2 are the major enzymes responsible for its oxidation.[9] It is highly probable that these same enzymes are the primary catalysts for JWH-073 metabolism.

The main oxidative pathways include:

-

Alkyl Chain Hydroxylation: The most significant pathway involves hydroxylation of the N-butyl side chain, primarily at the terminal (ω) and sub-terminal (ω-1) positions. This creates the N-(4-hydroxybutyl) and N-(3-hydroxybutyl) metabolites.

-

Further Oxidation: The terminal alcohol (ω-hydroxy metabolite) can be further oxidized to a carboxylic acid metabolite.

-

Indole Ring Hydroxylation: Hydroxylation can also occur at various positions on the indole ring.

-

N-dealkylation: Cleavage of the N-butyl side chain results in a dealkylated metabolite.

It is critical to recognize that many of these monohydroxylated metabolites are pharmacologically active, retaining high affinity and agonist activity at CB1 and CB2 receptors.[5][7]

Phase II: Glucuronide Conjugation

The hydroxylated and carboxylated metabolites produced in Phase I serve as substrates for Phase II conjugation reactions.[1] The primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1] This reaction attaches a bulky, hydrophilic glucuronic acid moiety to the metabolite, which terminates its biological activity and facilitates its excretion from the body via the kidneys.[1]

Studies have identified several key UGT isoforms involved in this process:

-

Hepatic Isoforms: UGT1A1, UGT1A9, and UGT2B7 are the major enzymes in the liver responsible for conjugating JWH-073 metabolites.[1][6]

-

Extrahepatic Isoforms: UGT1A10 (intestines), UGT1A7 (lungs), and UGT1A3 (brain) also demonstrate activity, indicating that conjugation can occur in various tissues.[1][6]

The high efficiency of these UGTs suggests that JWH-073 metabolites are rapidly conjugated and prepared for elimination.[1]

Analytical Methodologies for Detection and Quantification

The detection of JWH-073 use relies on identifying its metabolites in biological matrices, most commonly urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, which is necessary to distinguish between various positional isomers.[3][4]

Experimental Protocol: LC-MS/MS Analysis of JWH-073 Metabolites in Urine

This protocol represents a validated, self-validating system for the routine screening and quantification of JWH-073 metabolites.

5.1.1 Objective: To extract, identify, and quantify hydroxylated and carboxylated metabolites of JWH-073 from human urine.

5.1.2 Materials & Reagents:

-

Human urine sample

-

Certified reference standards for JWH-073 metabolites

-

Deuterated internal standards (e.g., JWH-073-d7 N-(4-hydroxypentyl) metabolite)

-

LC-MS grade acetonitrile and water

-

Formic acid (reagent grade)

-

β-glucuronidase enzyme (from E. coli)

-

Phosphate buffer (pH 6.8)

-

Centrifuge tubes and autosampler vials

5.1.3 Sample Preparation & Extraction Workflow:

-

Aliquoting: Pipette 1.0 mL of urine into a 15 mL centrifuge tube. Add internal standard solution.

-

Causality: The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it co-extracts with the analyte and corrects for any variability in sample preparation and instrument response.

-

-

Enzymatic Hydrolysis (Deconjugation): Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 90 minutes.

-

Causality: The majority of metabolites are excreted as glucuronide conjugates.[1] This hydrolysis step is essential to cleave the glucuronic acid moiety, releasing the free metabolites for detection by LC-MS/MS. Without this step, metabolite concentrations would be severely underestimated.

-

-

Protein Precipitation/Extraction: Add 2.0 mL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

-

Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape for early-eluting compounds.

-

5.1.4 LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 or Biphenyl stationary phase is recommended for resolving positional isomers. (e.g., 50 mm x 2.1 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Gradient: A typical gradient would start at ~50% B, ramp to 90-95% B to elute the analytes, and then return to initial conditions for re-equilibration.[3]

-

Flow Rate: 0.4 - 0.6 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each target metabolite and the internal standard.

Conclusion and Future Directions

The pharmacokinetic profile of JWH-073 is defined by extensive Phase I and Phase II metabolism, resulting in a suite of hydroxylated and carboxylated metabolites that are subsequently glucuronidated for excretion. A key takeaway for the scientific community is the significant pharmacological activity of these metabolites, which complicates the toxicological assessment and likely contributes to the compound's adverse effects.[5][7]

Future research should focus on obtaining definitive human pharmacokinetic data to establish parameters such as clearance, volume of distribution, and terminal half-life. Furthermore, a deeper investigation into the specific contributions of CYP2C9 genetic polymorphisms to JWH-073 metabolism could help explain inter-individual variability in toxicity and adverse reactions.

References

-

Chimalakonda, K. C., et al. (2011). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(10), 1967–1976. [Link]

-

De Luca, M. A., et al. (2018). Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Frontiers in Neuroscience, 12, 703. [Link]

-

Moran, C. L., et al. (2011). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 83(11), 4228–4236. [Link]

-

Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 107-115. [Link]

-

Wikipedia. (n.d.). JWH-073. [Link]

-

Brents, L. K., et al. (2012). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology. (Note: This is a duplicate reference in the search results with a similar title to reference 4, but points to the same core finding of active metabolites). [Link]

-

Brents, L. K., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174-2184. [Link]

-

Ossato, A., et al. (2021). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Pharmacology, 12, 705643. [Link]

-

Tait, R. J., et al. (2016). Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists. SRLF. [Link]

Sources

- 1. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JWH-018 and JWH-073: Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srlf.org [srlf.org]

- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards for High-Confidence Synthetic Cannabinoid Analysis

Foreword: The Analytical Imperative in a Shifting Landscape